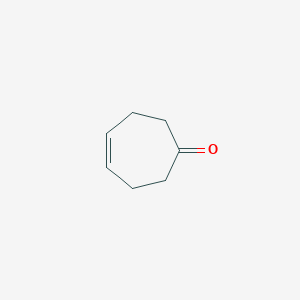

Ciclohepten-5-ona

Descripción general

Descripción

Cyclohepten-5-one is a seven-membered ring ketone that has been extensively studied for its unique chemical and biological properties. Its synthesis and applications in scientific research have been a subject of interest for many years. In

Aplicaciones Científicas De Investigación

Síntesis de Dibenzo[a,c]ciclohepten-5-onas

Ciclohepten-5-ona: sirve como precursor en la síntesis de dibenzo[a,c]ciclohepten-5-onas. Estos compuestos se sintetizan mediante un acoplamiento secuencial de Suzuki-Miyaura seguido de una reacción de condensación aldólica . Este proceso es significativo para crear una variedad de compuestos biarílicos con posibles aplicaciones en productos farmacéuticos y ciencia de materiales.

Estudios Fotofísicos

Los derivados del compuesto, como la 5H-Dibenzo[a,d]this compound, se estudian por sus propiedades fotofísicas . Estos estudios son cruciales para comprender los comportamientos de las moléculas en estado excitado, lo que puede informar el desarrollo de nuevos materiales para optoelectrónica y fotónica.

Estudios de fragmentación por espectrometría de masas

Fragmentación por espectrometría de masas: los patrones de los derivados de this compound proporcionan información sobre los aspectos estructurales de estas moléculas . Esta información es valiosa para la identificación y caracterización de nuevos compuestos en química medicinal.

Síntesis de ligandos para catálisis

El compuesto se utiliza en la síntesis de ligandos de arsina basados en bifenilo. Estos ligandos se aplican entonces a reacciones de arsinación catalizadas por paladio, que son fundamentales para crear compuestos para la catálisis y la síntesis orgánica .

Inhibidores de la agregación de proteínas

Los derivados de this compound se han evaluado como inhibidores de la agregación de insulina . Esta aplicación es particularmente relevante en el estudio de enfermedades como la diabetes, donde la agregación de proteínas puede tener efectos patológicos significativos.

Mecanismo De Acción

Mode of Action

The mode of action of Cyclohepten-5-one involves its interaction with these targets, leading to changes in their function. One of the known interactions is the formation of a diradical dimer in the isomerization of trans-cycloheptene molecules . This process involves the untwisting of the heptane radical rings to an unstrained conformation, followed by fragmentation back into two cis-cycloheptene molecules .

Análisis Bioquímico

Biochemical Properties

It is known that the compound has photophysical properties, including triplet state, T-T absorption, p-type delayed fluorescence, and prompt fluorescence . These properties suggest that Cyclohepten-5-one may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported.

Molecular Mechanism

One study suggests that a photoreaction, the photoketonization of Cyclohepten-5-one in aqueous solution, involves an initial ionization of the C–H proton at the 5-position in S1, to generate a dibenzo-suberenyl carbanion intermediate

Propiedades

IUPAC Name |

cyclohept-4-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h1-2H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRNQDMNINGCES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338485 | |

| Record name | CYCLOHEPTEN-5-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19686-79-4 | |

| Record name | CYCLOHEPTEN-5-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclohept-4-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

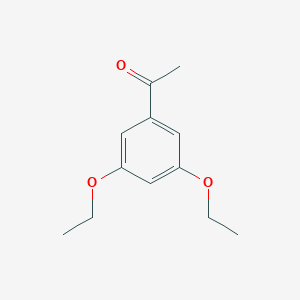

Feasible Synthetic Routes

Q1: What is the basic structure of cyclohepten-5-one derivatives?

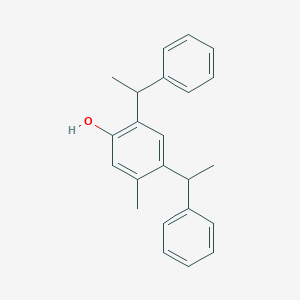

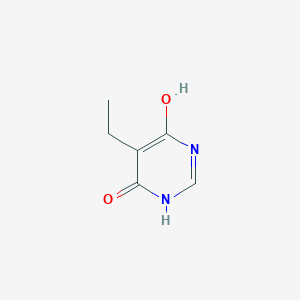

A1: Cyclohepten-5-one derivatives are characterized by a seven-membered carbocyclic ring containing a ketone functional group at the 5-position. These compounds often feature aromatic rings fused to the cycloheptene core, leading to diverse structures like dibenzo[a,d]cyclohepten-5-one (dibenzosuberenone) and dibenzo[a,c]cyclohepten-5-one.

Q2: What is the molecular formula and weight of dibenzosuberenone?

A2: The molecular formula of dibenzosuberenone is C15H10O, and its molecular weight is 206.24 g/mol.

Q3: What spectroscopic techniques are commonly used to characterize cyclohepten-5-one derivatives?

A3: Researchers frequently utilize techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize the structure and properties of these compounds. For instance, 1H NMR, MS, and elemental analysis were employed to confirm the structure of 8-chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]cyclohepten-5-one. []

Q4: How does the presence of substituents on the dibenzosuberenone core influence its electrochemical properties?

A4: Studies have shown that different substituents on the 3,7-positions of dibenzosuberenone derivatives have a minimal effect on the energy levels of their highest occupied molecular orbitals (HOMO). This observation suggests that the core structure plays a dominant role in determining the electrochemical behavior of these compounds. []

Q5: What are some common synthetic approaches for preparing dibenzo[a,c]cyclohepten-5-ones?

A5: An efficient method involves a sequential Suzuki-Miyaura coupling reaction followed by an intramolecular aldol condensation. [] This strategy allows for the flexible construction of diverse dibenzo[a,c]cyclohepten-5-one derivatives by utilizing readily available starting materials.

Q6: Can dibenzosuberenone undergo substitution reactions?

A6: Traditionally considered unreactive towards electrophilic substitution, dibenzosuberenone has shown reactivity with chlorosulfonyl isocyanate. This reaction leads to the unexpected introduction of a carbon substituent at the 4-position, highlighting the potential for novel synthetic transformations. []

Q7: How can the Wittig-Horner reaction be applied to the synthesis of cyclohepten-5-one derivatives?

A7: The Wittig-Horner reaction, utilizing asymmetrically substituted cyclohepten-5-ones like dibenzosuberenone and thioxanthen-9-one, can produce mixtures of geometrical isomers. [] This reaction provides a route to structurally diverse derivatives, expanding the possibilities for exploring their properties.

Q8: What is a notable reaction involving 1,2,5-triphenylphosphole and dibenzosuberenone?

A8: In the presence of dibenzosuberenone, treating 1,2,5-triphenylphosphole with hydrogen bromide in benzene leads to the formation of 1,2,5-triphenyl-2-phospholene oxide. [] This reaction, where dibenzosuberenone acts as a promoter, showcases its potential in facilitating unique chemical transformations.

Q9: What are some potential pharmacological applications of cyclohepten-5-one derivatives?

A9: Research suggests that certain derivatives, particularly dibenzosuberenone analogs, exhibit bronchodilator activity and can protect against histamine challenges. [] These findings point towards their potential use in treating respiratory diseases.

Q10: Have any cyclohepten-5-one derivatives been investigated as p38 MAP kinase inhibitors?

A10: Yes, phenylamino-substituted 6,11-dihydro-dibenzo[b,e]oxepin-11-ones and dibenzo[a,d]cyclohepten-5-ones have been explored as p38 MAP kinase inhibitors. These compounds hold promise for developing new therapies for chronic inflammatory diseases. []

Q11: What is the significance of the dibenzosuberenone scaffold in medicinal chemistry?

A11: The dibenzosuberenone scaffold is considered a privileged substructure in medicinal chemistry. Its presence in various biologically active compounds makes it a valuable starting point for developing new drugs. []

Q12: Have computational methods been employed to study cyclohepten-5-one derivatives?

A12: Yes, computational chemistry techniques like molecular modeling and quantitative structure-activity relationship (QSAR) studies have been employed to understand the conformational preferences and electronic properties of these compounds. [, ] For example, studies utilized CNDO charge distributions and 1H NMR data to provide evidence for the formation of π-dianions of dibenzosuberenone. []

Q13: How do conformational changes in dibenzo[a,d]cycloheptene derivatives impact their properties?

A13: Dynamic NMR studies have revealed the influence of substituents on the conformation and inversion barriers of dibenzo[a,d]cycloheptene derivatives. These conformational changes can affect their interactions with biological targets and influence their pharmacological activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)

![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)